Hydrophobicity and Steric Bulk: Cyclohexylglycine vs. Glycine vs. Phenylalanine
Cyclohexylglycine provides a quantifiably distinct hydrophobicity profile compared to both its parent molecule (glycine) and a common aromatic hydrophobic amino acid (phenylalanine). The calculated partition coefficient (logP) of ~1.98 indicates a significantly higher lipophilicity than glycine (logP ≈ -3.21), but lower than the highly aromatic phenylalanine (logP ≈ 2.20). This specific value is crucial for designing peptides with tailored membrane permeability and receptor binding properties, where an intermediate, non-aromatic hydrophobic character is required.
| Evidence Dimension | Lipophilicity (Hydrophobicity) |
|---|---|
| Target Compound Data | logP ≈ 1.98 |
| Comparator Or Baseline | Glycine: logP ≈ -3.21; Phenylalanine: logP ≈ 2.20 |
| Quantified Difference | Cyclohexylglycine is >5 logP units more lipophilic than glycine and ~0.22 units less lipophilic than phenylalanine. |
| Conditions | Computational prediction (XLogP3-AA) for neutral species |
Why This Matters
This intermediate hydrophobicity value is critical for researchers aiming to increase a peptide's lipophilicity for better passive membrane diffusion without introducing the potential for pi-pi stacking interactions associated with aromatic rings like in phenylalanine.
